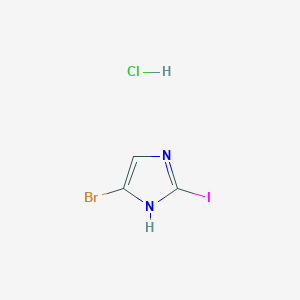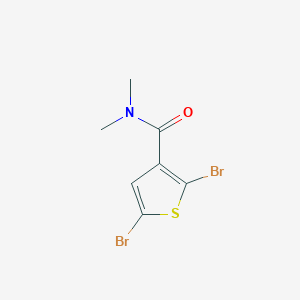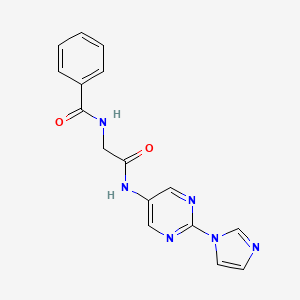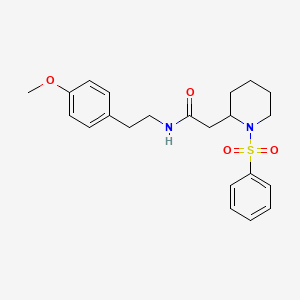
6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, also known as CPB, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. CPB belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Patel and Agravat (2007) described the synthesis of benzothiazole derivatives, including compounds related to 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, and evaluated their antibacterial and antifungal activities (Patel & Agravat, 2007).
- Chauhan et al. (2015) synthesized 1,3-benzothiazolyl pyrazole derivatives and evaluated their antimicrobial effectiveness, indicating potential uses in combating bacterial and fungal infections (Chauhan et al., 2015).
Applications in Diabetes Research
- Gong et al. (2017) synthesized benzothiazole-triazole derivatives and assessed their α-glucosidase inhibitory activity, indicating potential therapeutic applications in diabetes management (Gong et al., 2017).
Anticancer Research
- Racané et al. (2006) explored the synthesis of 6-amino-2-phenylbenzothiazole derivatives, which demonstrated cytostatic activities against various human cancer cell lines, suggesting potential uses in cancer treatment (Racané et al., 2006).
- Abdelgawad et al. (2013) investigated benzothiazole derivatives for their anti-breast cancer activity, finding that certain derivatives showed potent inhibitory activity against breast cancer cell lines (Abdelgawad et al., 2013).
Applications in Corrosion Inhibition
- Hu et al. (2016) conducted a study on benzothiazole derivatives as corrosion inhibitors for steel, highlighting their potential use in industrial applications (Hu et al., 2016).
Propiedades
IUPAC Name |
6-chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c18-13-6-7-15-16(12-13)22-17(19-15)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDWETQQXGZNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B2739413.png)
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)

![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)

![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)

![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)




![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)